2-(4-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-11-8-14-6-7-15(9-11)18(14)16(19)10-12-2-4-13(17)5-3-12/h2-5,14-15H,1,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROUFCCUFYMSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multiple steps. One common approach is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core structure . The reaction conditions often include the use of carbon nucleophiles and specific catalysts to control the stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Selective reduction can be used to modify specific parts of the molecule.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate for oxidation , and reducing agents like lithium aluminum hydride for reduction . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-(4-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully .
Comparison with Similar Compounds
Core Modifications
- The 4-bromophenyl group contributes steric bulk and electron-withdrawing effects .
- Analog 1 : 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS: 2195953-01-4) replaces methylidene with cyclopropylidene and substitutes bromine with a trifluoromethyl group, enhancing hydrophobicity and metabolic stability .
- Analog 2 : 3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (BK63156) introduces a triazole ring and methoxyphenyl group, favoring hydrogen bonding and increased polarity .
Substituent Variations
Physicochemical Properties
- Lipophilicity : The bromophenyl group in the target compound (logP ~3.5, estimated) confers higher lipophilicity compared to the trifluoromethyl (logP ~3.0) and methoxyphenyl (logP ~2.5) analogs .
- Molecular Weight : The target (345.2 g/mol) is heavier than BK63156 (340.4 g/mol) and Analog 1 (335.4 g/mol), primarily due to bromine’s atomic mass.
- Solubility : Polar substituents (e.g., methoxy in BK63156) improve aqueous solubility, whereas bromine and trifluoromethyl groups reduce it .
Receptor Interactions
- TC-1709 (2-(3-pyridyl)-1-azabicyclo[3.2.1]octane) demonstrates high affinity for α4β2 nicotinic receptors (Ki = 2.5 nM), suggesting that pyridyl substituents optimize receptor binding .
- BK63156 ’s triazole group may mimic heterocyclic motifs in kinase inhibitors, though its specific targets are unconfirmed .
- The target compound’s bromophenyl group could enhance hydrophobic interactions with aromatic residues in binding pockets, but experimental data are lacking.
Biological Activity
The compound 2-(4-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS Number: 2320606-67-3) is a complex organic molecule characterized by a bicyclic structure and a bromophenyl substituent. Its unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.22 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈BrNO |
| Molecular Weight | 320.22 g/mol |
| IUPAC Name | This compound |
The compound features a bicyclic azabicyclo[3.2.1]octane structure, which is integral to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bicyclic structure allows it to fit into various receptors, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit interactions with neurotransmitter receptors, which could lead to effects on neurological pathways and other physiological processes .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have indicated that the compound can inhibit the growth of certain bacterial strains, although the specific mechanisms remain to be fully elucidated .
Neuropharmacological Effects
Given its structural resemblance to known psychoactive compounds, there is potential for neuropharmacological activity. Research has shown that similar bicyclic compounds can affect neurotransmitter systems, particularly those involving dopamine and serotonin pathways . This raises the possibility that this compound might influence mood and cognitive functions.
Case Studies
Several case studies have been conducted to explore the biological effects of related compounds:
-
Study on Bicyclic Compounds :
- A study published in the Journal of Medicinal Chemistry examined various bicyclic compounds for their effects on neurotransmitter receptors. Results indicated that certain derivatives exhibited significant binding affinity for dopamine receptors, suggesting potential applications in treating disorders like schizophrenia .
-
Antimicrobial Screening :
- Another investigation focused on the antimicrobial properties of structurally similar compounds, revealing that modifications to the bromophenyl group significantly enhanced antibacterial activity against Gram-positive bacteria .
Research Findings
A synthesis of current research findings highlights several key points regarding the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for 2-(4-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound’s synthesis typically involves coupling the 3-methylidene-8-azabicyclo[3.2.1]octane core with a bromophenyl ketone derivative. A key step is the formation of the bicyclic scaffold via [3+2] cycloaddition or reductive amination, followed by bromophenyl ketone conjugation. Optimization includes:
- Catalyst selection : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl bromide activation) .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during ketone formation .
Table 1 : Comparative synthesis routes and yields
| Route | Key Step | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| A | Reductive amination | NaBH(OAc)₃ | 62 | |
| B | Pd-mediated cross-coupling | Pd(PPh₃)₄ | 78 |
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies bicyclic proton environments (e.g., methylidene protons at δ 5.2–5.6 ppm) and aryl bromine coupling patterns .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 375.08) .
- X-ray crystallography : Resolves stereochemistry of the azabicyclo core, critical for SAR studies .
Q. What are the known structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Bicyclic core rigidity : Substitution at the 3-methylidene position enhances receptor binding affinity by restricting conformational flexibility .
- Bromophenyl group : Electron-withdrawing groups (e.g., Br) improve metabolic stability compared to electron-donating substituents .
- Azabicyclo nitrogen : Quaternary nitrogen basicity influences solubility and blood-brain barrier permeability .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against neurological targets?
- Methodological Answer :
- Molecular docking : Use software like Discovery Studio to simulate interactions with dopamine or serotonin receptors. Focus on the azabicyclo core’s fit into hydrophobic binding pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD values (<2 Å indicates stable binding) .
- QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with in vitro IC₅₀ data to predict potency .
Q. What strategies mitigate low metabolic stability observed in preclinical studies?
- Methodological Answer :
- Prodrug design : Introduce ester or carbamate groups at the ketone moiety to enhance solubility and slow hepatic clearance .
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic assays to identify metabolic hotspots .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS/MS .
Q. How can researchers resolve discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Assay standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce variability .
- Orthogonal validation : Confirm receptor binding data using SPR (surface plasmon resonance) alongside radioligand assays .
- Data normalization : Apply Z-score transformation to account for inter-lab variability in high-throughput screens .
Q. What experimental precautions are critical for handling this compound in vitro?
- Methodological Answer :
- Storage : Store at –20°C under argon to prevent oxidation of the methylidene group .
- PPE : Use nitrile gloves and fume hoods due to potential skin irritation (LD₅₀ > 2000 mg/kg in rodents) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for this compound’s enzyme inhibition?
- Methodological Answer :
- Enzyme source variability : Recombinant vs. native enzymes may differ in post-translational modifications .
- Buffer conditions : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters ligand-enzyme binding kinetics .
- Table 2 : Example of IC₅₀ variability in kinase inhibition assays
| Enzyme Source | Buffer pH | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Recombinant | 7.4 | 12.3 | |
| Native | 6.8 | 45.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
